molecular formula C13H24Cl4 B1466122 1,1,1,13-Tetrachlorotridecane CAS No. 3922-33-6

1,1,1,13-Tetrachlorotridecane

Cat. No. B1466122
CAS RN: 3922-33-6
M. Wt: 322.1 g/mol
InChI Key: BRVWXAMBOOVNCQ-UHFFFAOYSA-N
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Description

1,1,1,13-Tetrachlorotridecane is a synthetic intermediate used in the synthesis of geminal dihalides . It has a molecular weight of 322.14 and a molecular formula of C13H24Cl4 .


Molecular Structure Analysis

The molecular structure of 1,1,1,13-Tetrachlorotridecane is represented by the formula C13H24Cl4 . Further details about its structure are not available in the retrieved resources.

Scientific Research Applications

Organometallic Chemistry

  • NMR Chemical Shifts in Organometallic Chemistry: A study by Fulmer et al. (2010) compiled 1H and 13C NMR chemical shifts for common organic compounds, including those found in organometallic laboratories, which could be relevant for understanding the behavior of 1,1,1,13-Tetrachlorotridecane in such settings. This information is crucial for identifying impurities and products in organometallic reactions Fulmer et al., 2010.

Photobiology

  • Study of Bacteriochlorophyll c Aggregates: Mizoguchi et al. (1998) researched the structure of bacteriochlorophyll c aggregates using 13C and 1H NMR spectroscopy. This research provides insights into the interactions of such complex molecules, potentially applicable to the study of 1,1,1,13-Tetrachlorotridecane Mizoguchi et al., 1998.

Macrocyclic Chemistry

  • Structural Studies of Tetrathiamacrocycles: Research by Comba et al. (1997) on tetrathiamacrocycles, including structural determination through X-ray crystallography and molecular mechanics, may provide valuable insights for the study of macrocyclic structures similar to 1,1,1,13-Tetrachlorotridecane Comba et al., 1997.

NMR Spectroscopy

  • NMR Spectroscopy in Environmental Chemistry: The work of Kolehmainen et al. (1999) on the 1H and 13C NMR chemical shift assignments of chlorinated dibenzothiophenes using NMR techniques can be considered analogous to studying 1,1,1,13-Tetrachlorotridecane, offering methods for understanding its chemical environment Kolehmainen et al., 1999.

Future Directions

The future directions for the use and study of 1,1,1,13-Tetrachlorotridecane are not explicitly mentioned in the available resources. Given its role as a synthetic intermediate in the synthesis of geminal dihalides , it may continue to be used in related chemical syntheses.

properties

IUPAC Name

1,1,1,13-tetrachlorotridecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24Cl4/c14-12-10-8-6-4-2-1-3-5-7-9-11-13(15,16)17/h1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRVWXAMBOOVNCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCl)CCCCCC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,13-Tetrachlorotridecane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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